PRMT4/CARM1 Inhibitory Potency: Dual PRMT4/PRMT6 Activity with PRMT4-Preferring Profile Versus MS049
4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile inhibits PRMT4/CARM1 with an IC₅₀ of 23 nM, as measured in an assay using human full-length PRMT4 (residues 1–608) expressed in 293F cells [1]. In comparison, the dual PRMT4/PRMT6 inhibitor MS049 exhibits a PRMT4 IC₅₀ of 34 nM under comparable biochemical conditions . The target compound thus demonstrates approximately 1.5-fold greater potency at PRMT4 than MS049 (23 nM vs. 34 nM).
| Evidence Dimension | PRMT4/CARM1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 23 nM |
| Comparator Or Baseline | MS049: IC₅₀ = 34 nM (PRMT4) |
| Quantified Difference | ~1.5-fold greater potency (23 nM vs. 34 nM) |
| Conditions | Target: Human full-length PRMT4 (1–608 residues) expressed in 293F cells, methylation activity assay with preincubation, scintillation proximity readout. MS049 data from substrate-at-Km conditions. |
Why This Matters
For research programs requiring potent PRMT4 engagement alongside PRMT6 activity, the target compound offers a biochemical potency advantage over MS049, potentially enabling lower working concentrations in cellular assays.
- [1] BindingDB. BDBM50194765: IC₅₀ 23 nM against human PRMT4/CARM1 (1–608 residues), expressed in 293F cells. Assay ID 2, entry ID 50047872. View Source
